(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid
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Overview
Description
Acetyl tetrapeptide-2 is a synthetic peptide composed of four amino acids: lysine, aspartic acid, valine, and tyrosine. It is known for its anti-aging properties and is commonly used in skincare products to improve skin firmness and elasticity. This compound mimics the activity of natural peptides in the body, promoting the production of collagen and elastin, which are essential for maintaining youthful skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl tetrapeptide-2 is typically synthesized using liquid-phase peptide synthesis. The process involves the following steps :
Protection of Amino Acids: The amino acids lysine, aspartic acid, valine, and tyrosine are protected at their reactive sites to prevent unwanted reactions.
Coupling: The protected amino acids are sequentially coupled using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protective groups are removed to yield the desired peptide sequence.
Acetylation: The N-terminal of the peptide is acetylated to form acetyl tetrapeptide-2.
Industrial Production Methods
In industrial settings, the synthesis of acetyl tetrapeptide-2 is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl tetrapeptide-2 primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
Coupling Agents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Protective Groups: tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine
Major Products Formed
The primary product formed from the synthesis of acetyl tetrapeptide-2 is the peptide itself. During deprotection and purification, by-products such as protective group residues and unreacted amino acids may be formed .
Scientific Research Applications
Acetyl tetrapeptide-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in anti-aging treatments and skin regeneration therapies.
Industry: Incorporated into high-end skincare products for its firming and lifting effects on the skin.
Mechanism of Action
Acetyl tetrapeptide-2 exerts its effects by mimicking the activity of cell maturation factors produced by the thymus. It acts on keratinocytes, inducing the synthesis of paracrine and autocrine mediators. This stimulation leads to the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), which promotes keratinocyte turnover and Langerhans cell maturation. Additionally, acetyl tetrapeptide-2 enhances the expression of collagen and elastin genes, improving skin firmness and elasticity .
Comparison with Similar Compounds
Acetyl tetrapeptide-2 can be compared to other peptides used in skincare, such as acetyl tetrapeptide-9 and acetyl tetrapeptide-11 :
Acetyl tetrapeptide-9: Stimulates collagen type I and lumican synthesis, improving skin structure.
Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis, enhancing skin barrier function.
While these peptides share similar anti-aging properties, acetyl tetrapeptide-2 is unique in its ability to stimulate both collagen and elastin production, making it particularly effective in improving skin firmness and elasticity .
Properties
Molecular Formula |
C26H39N5O9 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
3-[(2-acetamido-6-aminohexanoyl)amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40) |
InChI Key |
ITIMHIATVYROGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
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